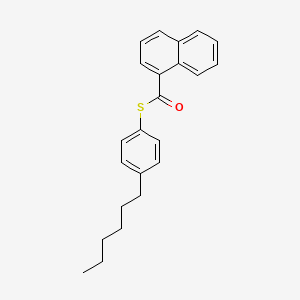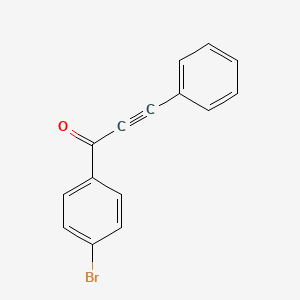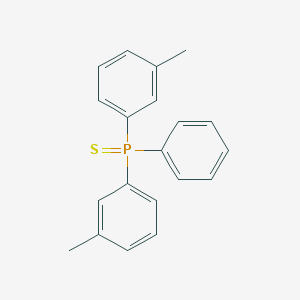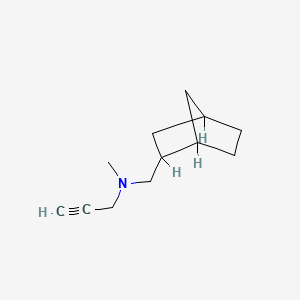![molecular formula C19H28O4 B14710576 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione CAS No. 15361-14-5](/img/structure/B14710576.png)
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione is a complex organic compound with the molecular formula C19H28O4. This compound is characterized by its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization reactions: These are used to form the core ring structures.
Functional group modifications: Introduction of the oxobutyl group and other functional groups through specific reagents and catalysts.
Purification steps: Techniques such as chromatography are employed to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume and complexity of the reactions.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality control measures: Ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of ketones or other groups to alcohols or alkanes.
Substitution: Replacement of functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal complexes to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of signaling pathways, such as those involved in inflammation or cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone: Shares similar functional groups but differs in ring structure.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another related compound with variations in the ring and functional groups.
Uniqueness
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
15361-14-5 |
|---|---|
Fórmula molecular |
C19H28O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,4,6a-trimethyl-4-(3-oxobutyl)-1,4a,5,6,8,9,9a,9b-octahydrocyclopenta[f]isochromene-2,7-dione |
InChI |
InChI=1S/C19H28O4/c1-11(20)7-10-19(4)14-8-9-18(3)13(5-6-15(18)21)16(14)12(2)17(22)23-19/h12-14,16H,5-10H2,1-4H3 |
Clave InChI |
NHZLUFNTQGVTCV-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C3CCC(=O)C3(CCC2C(OC1=O)(C)CCC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


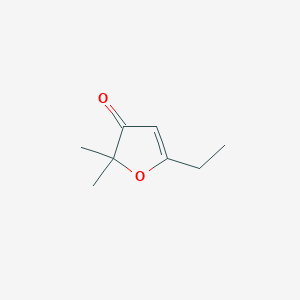
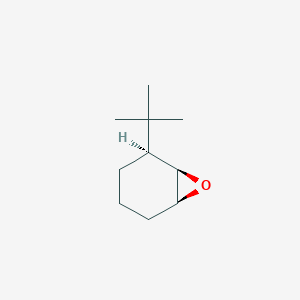
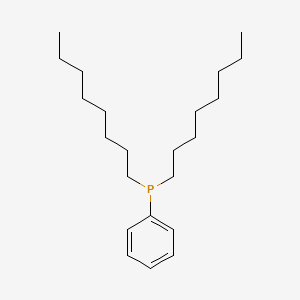
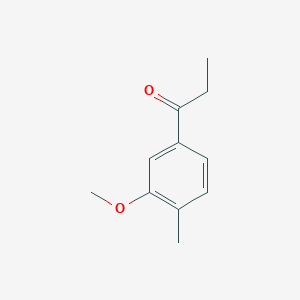
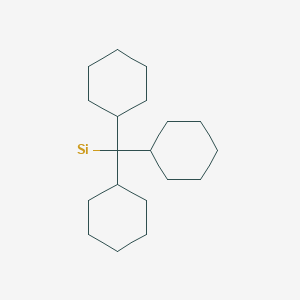
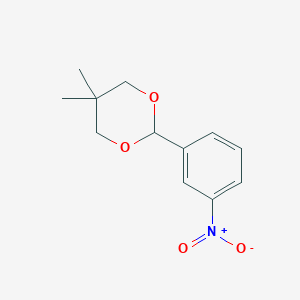
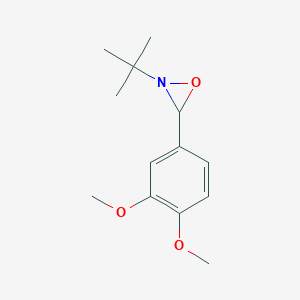
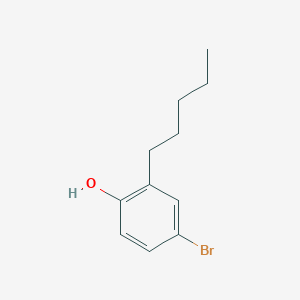
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
